molecular formula C7H11F3N2O2 B3007261 N-(tert-butylcarbamoyl)-2,2,2-trifluoroacetamide CAS No. 325702-98-5

N-(tert-butylcarbamoyl)-2,2,2-trifluoroacetamide

Cat. No.: B3007261
CAS No.: 325702-98-5
M. Wt: 212.172
InChI Key: DTCXFJVGZWCXLM-UHFFFAOYSA-N
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Description

N-(tert-butylcarbamoyl)-2,2,2-trifluoroacetamide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a trifluoroacetamide group, which imparts distinct chemical reactivity and stability, making it valuable in synthetic chemistry and other scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butylcarbamoyl)-2,2,2-trifluoroacetamide typically involves the reaction of tert-butylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

tert-Butylamine+Trifluoroacetic anhydrideThis compound\text{tert-Butylamine} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} tert-Butylamine+Trifluoroacetic anhydride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butylcarbamoyl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoroacetamide group can participate in nucleophilic substitution reactions.

    Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form tert-butylamine and trifluoroacetic acid.

    Reduction: The compound can be reduced to form corresponding amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

    Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: tert-Butylamine and trifluoroacetic acid.

    Reduction: Corresponding amines.

Scientific Research Applications

N-(tert-butylcarbamoyl)-2,2,2-trifluoroacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(tert-butylcarbamoyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(tert-butylcarbamoyl)-4-methoxyphenyl-indole: Known for its inhibitory activity against glycogen phosphorylase.

    N-(tert-butylcarbamoyl)-3-one steroid derivatives: Used in medicinal chemistry for their therapeutic properties.

Uniqueness

N-(tert-butylcarbamoyl)-2,2,2-trifluoroacetamide is unique due to its trifluoroacetamide group, which imparts distinct chemical reactivity and stability. This makes it valuable in applications where such properties are desired, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(tert-butylcarbamoyl)-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3N2O2/c1-6(2,3)12-5(14)11-4(13)7(8,9)10/h1-3H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCXFJVGZWCXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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